molecular formula C23H23N5O6 B4922700 diethyl 4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]dibenzoate

diethyl 4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]dibenzoate

Cat. No. B4922700
M. Wt: 465.5 g/mol
InChI Key: ZSGJKOUNONTKPF-UHFFFAOYSA-N
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Description

Diethyl 4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]dibenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MND or methyl nitro diester. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol, acetone, and chloroform.

Mechanism of Action

The mechanism of action of diethyl 4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]dibenzoate is not fully understood. However, it is believed to interact with DNA and RNA by intercalation and hydrogen bonding. This interaction leads to the inhibition of DNA and RNA synthesis, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Diethyl 4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]dibenzoate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit bacterial growth, and exhibit anti-inflammatory activity. However, it is important to note that the effects of this compound may vary depending on the concentration and exposure time.

Advantages and Limitations for Lab Experiments

One of the advantages of using diethyl 4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]dibenzoate in lab experiments is its fluorescent properties, which allow for easy detection and quantification. Additionally, it exhibits antimicrobial activity, making it useful in studying bacterial growth and inhibition. However, one of the limitations is that it is insoluble in water, which may limit its use in aqueous environments.

Future Directions

There are various future directions for research on diethyl 4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]dibenzoate. One direction is to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to investigate its antimicrobial activity against multidrug-resistant bacterial strains. Additionally, further research could be done to better understand its mechanism of action and to develop more efficient synthesis methods.
Conclusion:
In conclusion, diethyl 4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]dibenzoate is a chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to significant advancements in various fields including cancer treatment and antimicrobial therapy.

Synthesis Methods

The synthesis of diethyl 4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]dibenzoate involves the reaction of 4,4'-diaminodiphenylmethane with methyl nitrobenzoate in the presence of a base such as sodium hydroxide. The reaction takes place in a solvent such as ethanol or methanol at a temperature of around 50-60°C. The product is then purified by recrystallization from a suitable solvent.

Scientific Research Applications

Diethyl 4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]dibenzoate has various scientific research applications. It is used as a fluorescent probe for the detection of DNA and RNA. It can also be used as a photosensitizer for photodynamic therapy in cancer treatment. Furthermore, it has been shown to exhibit antimicrobial activity against various bacterial strains.

properties

IUPAC Name

ethyl 4-[[2-(4-ethoxycarbonylanilino)-6-methyl-5-nitropyrimidin-4-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O6/c1-4-33-21(29)15-6-10-17(11-7-15)25-20-19(28(31)32)14(3)24-23(27-20)26-18-12-8-16(9-13-18)22(30)34-5-2/h6-13H,4-5H2,1-3H3,(H2,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGJKOUNONTKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])C)NC3=CC=C(C=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 4,4'-[(6-methyl-5-nitropyrimidine-2,4-diyl)diimino]dibenzoate

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